
Pregnenolone-13C2,d2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pregnenolone-13C2,d2 is a labeled version of pregnenolone, an endogenous steroid hormone involved in the biosynthesis of other hormones. This compound is used as a stable isotope-labeled internal standard in various analytical applications, including liquid chromatography-mass spectrometry (LC/MS) and gas chromatography-mass spectrometry (GC/MS) for endocrinology, clinical chemistry, sports testing, and isotope dilution methods .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pregnenolone-13C2,d2 involves the incorporation of stable isotopes of carbon (13C) and deuterium (d2) into the pregnenolone molecule.
Industrial Production Methods
Industrial production of this compound follows stringent protocols to ensure high purity and consistency. The process involves the use of advanced organic synthesis techniques and purification methods, such as high-performance liquid chromatography (HPLC), to isolate and purify the labeled compound. The final product is often provided as a solution in acetonitrile, suitable for various analytical applications .
Chemical Reactions Analysis
Types of Reactions
Pregnenolone-13C2,d2 undergoes various chemical reactions, including:
Oxidation: Conversion to pregnenolone sulfate or other oxidized derivatives.
Reduction: Formation of reduced steroidal compounds.
Substitution: Introduction of functional groups at specific positions on the steroid backbone
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and pH to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include various steroidal derivatives, such as pregnenolone sulfate, 17-hydroxypregnenolone, and other functionalized steroids. These products are often used in further biochemical and pharmacological studies .
Scientific Research Applications
Pregnenolone-13C2,d2 has a wide range of scientific research applications, including:
Chemistry: Used as an internal standard in analytical chemistry for the quantification of steroid hormones.
Biology: Studied for its role in steroidogenesis and its effects on various biological pathways.
Medicine: Investigated for its potential therapeutic effects and as a diagnostic marker for congenital adrenal hyperplasia.
Industry: Utilized in the development of pharmaceuticals and as a reference material in quality control processes
Mechanism of Action
Pregnenolone-13C2,d2 acts as a signaling-specific inhibitor of the cannabinoid CB1 receptor, inhibiting the effects of tetrahydrocannabinol (THC) mediated by the CB1 receptors. It can protect the brain from cannabis intoxication and also activates TRPM3 channels, with weak activation of TRPM1 channels . The molecular targets and pathways involved include the modulation of ion channels, transporters, and enzymes .
Comparison with Similar Compounds
Similar Compounds
Pregnenolone: The unlabeled version of Pregnenolone-13C2,d2, used in similar applications but without the stable isotope labeling.
Pregnenolone-20,21-13C2-16,16-d2: Another labeled version of pregnenolone with different isotopic labeling.
Dehydroepiandrosterone-D5 (DHEA-D5): A labeled steroid hormone used in similar analytical applications
Uniqueness
This compound is unique due to its specific isotopic labeling, which allows for precise quantification and tracking in analytical studies. This labeling provides enhanced sensitivity and accuracy in detecting and measuring steroid hormones in various biological samples .
Properties
Molecular Formula |
C21H32O2 |
|---|---|
Molecular Weight |
320.5 g/mol |
IUPAC Name |
1-[(3S,8S,9S,10R,13S,14S,17S)-16,16-dideuterio-3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,17-dodecahydrocyclopenta[a]phenanthren-17-yl](1,2-13C2)ethanone |
InChI |
InChI=1S/C21H32O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h4,15-19,23H,5-12H2,1-3H3/t15-,16-,17+,18-,19-,20-,21+/m0/s1/i1+1,6D2,13+1 |
InChI Key |
ORNBQBCIOKFOEO-KXHQNKTISA-N |
Isomeric SMILES |
[2H]C1(C[C@H]2[C@@H]3CC=C4C[C@H](CC[C@@]4([C@H]3CC[C@@]2([C@H]1[13C](=O)[13CH3])C)C)O)[2H] |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



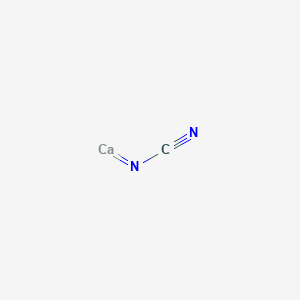
![5-Hydroxy-2,8,9-trioxa-1-bismabicyclo[3.3.2]decane-3,7,10-trione](/img/structure/B12059340.png)

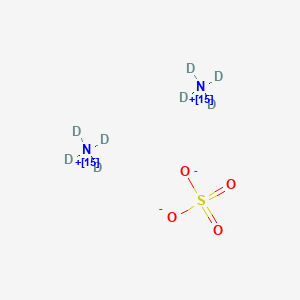


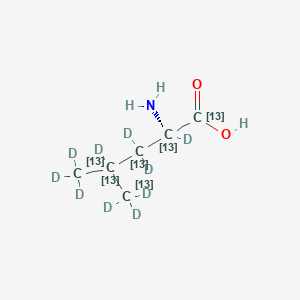
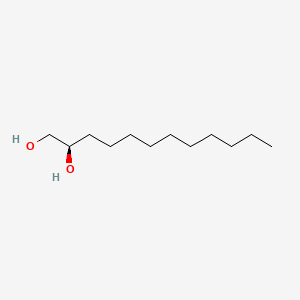
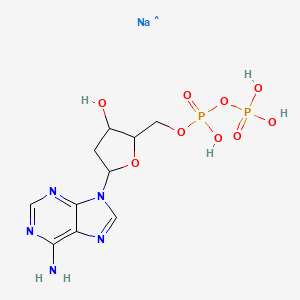
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-3-amino-2-hydroxy-5-methylhexanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]butanedioic acid;hydrate;hydrochloride](/img/structure/B12059393.png)
![7-{[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-YL]oxy}-4-methylchromen-2-one](/img/structure/B12059398.png)
![[5-(2-amino-6-oxo-3H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12059408.png)

